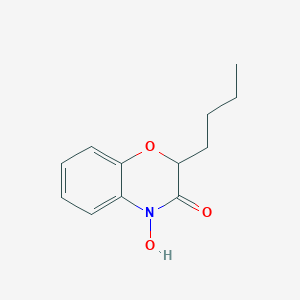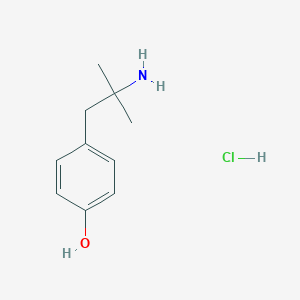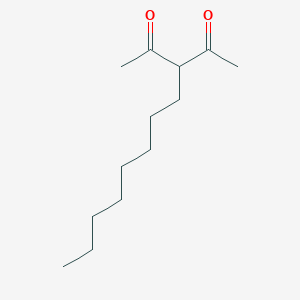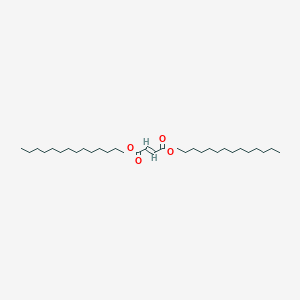
Ácido perfluorooctanoico (8H)
Descripción general
Descripción
8H-Perfluorooctanoic acid is a useful research compound. Its molecular formula is C8H2F14O2 and its molecular weight is 396.08 g/mol. The purity is usually 95%.
The exact mass of the compound 8H-Perfluorooctanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 8H-Perfluorooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8H-Perfluorooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación sobre la Ciencia y la Contaminación Ambiental
El PFOA es un químico sintético bioacumulativo que contiene fuertes enlaces C–F y es una de las sustancias perfluoroalquil y polifluoroalquil (PFAS) más comunes detectadas en el medio ambiente . Se utilizaron escamas de compuesto intercalado de grafito (GIC) para adsorber y degradar el PFOA mediante oxidación electroquímica . El proceso eliminó el 99,4% del PFOA con una vida media de 15 min .
Tratamiento de aguas
Se encontró que el método combinado de adsorción y oxidación electroquímica in situ es ventajoso para tratar aguas contaminadas con PFOA . La adsorción puede concentrar inicialmente las moléculas de PFOA, lo que facilita que el proceso electroquímico las dirija y las degrade .
Sistemas de suelo-aguas subterráneas
Se examinaron los efectos de los minerales de arcilla representativos, montmorillonita (M) y caolín (K), en el transporte de PFOA en condiciones saturadas . Los resultados son de gran importancia para evaluar con precisión el proceso de transporte y los riesgos ecoambientales del PFOA en los sistemas de suelo-aguas subterráneas .
Investigación sobre la salud
El PFOA se une fuertemente a las proteínas sanguíneas, lo que limita su capacidad de ser filtrado por el riñón y, por lo tanto, reduce la velocidad de su eliminación . Como el PFOA se asemeja a los ácidos grasos que necesita nuestro cuerpo, el riñón reabsorbe el PFOA de la orina, confundiéndolo con un nutriente esencial .
Aplicaciones industriales
El PFOA se ha utilizado en una amplia gama de aplicaciones, como la producción de fluoropolímeros; propelentes de aerosoles; solventes; pesticidas; agentes antiespumantes; tratamientos de superficie para productos domésticos, textiles, cuero, mampostería y papel y cartón, incluido el envasado de alimentos<a aria-label="4: " data-citationid="c02273b4-544f-a13b-e79f-e722b7695b49-35" h="ID=SERP,5015.1" href="https://www.iarc.who.int/wp-content
Mecanismo De Acción
Target of Action
: M. Yasir Khan, Jiaou Song, Milad Narimani, and Gabriel da Silva. “Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.” Environmental Science: Processes & Impacts, 2022. Read more : Studies of the mechanism of action of perfluorinated fatty acid derivatives. Wiley Online Library. Read more
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
8H-Perfluorooctanoic acid interacts with various biomolecules, including enzymes and proteins. It has been found to bind to human serum albumin, a major protein in blood plasma, through non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic stacking .
Cellular Effects
8H-Perfluorooctanoic acid has been shown to have various effects on cells. For instance, it can cause hepatotoxicity and neurobehavioral effects in animals . It can also affect the concentrations of neurotransmitters in the brain, including serotonin, dopamine, norepinephrine, and glutamate . In the liver, it can affect the metabolism of lipids, leading to β-oxidation and changes in the biosynthesis of saturated and unsaturated fatty acids .
Molecular Mechanism
The molecular mechanism of 8H-Perfluorooctanoic acid involves its interaction with biomolecules and changes in gene expression. It has been found to activate endoplasmic reticulum stress pathways, contributing to cell damage . It can also inhibit the expression of TRIB3, a gene involved in glucose-stimulated insulin secretion, leading to defects in pancreatic β cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8H-Perfluorooctanoic acid can change over time. For example, it has been found that the levels of 8H-Perfluorooctanoic acid in the serum of U.S. adults have been declining from 1999 to 2018 . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, can vary over time.
Dosage Effects in Animal Models
The effects of 8H-Perfluorooctanoic acid can vary with different dosages in animal models. For instance, it has been found that exposure to high doses of 8H-Perfluorooctanoic acid can lead to a significant decrease in body weight and an increase in liver weight in mice .
Metabolic Pathways
8H-Perfluorooctanoic acid is involved in various metabolic pathways. It can affect the metabolism of amino acids, lipids, carbohydrates, and energetics . It can also alter the metabolism of arachidonic acid, suggesting its potential to cause an inflammatory response in the liver .
Transport and Distribution
8H-Perfluorooctanoic acid can be transported and distributed within cells and tissues. It has been found that the compound can be adsorbed and degraded through electrochemical oxidation, suggesting its potential for transport and distribution within the environment .
Subcellular Localization
It has been found that the compound can interact with human serum albumin, suggesting its potential to be localized within the serum .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F14O2/c9-1(10)3(11,12)5(15,16)7(19,20)8(21,22)6(17,18)4(13,14)2(23)24/h1H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBAYKKLSQLBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC6F12COOH, C8H2F14O2 | |
| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565479 | |
| Record name | 8H-Perfluorooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13973-14-3 | |
| Record name | 8H-Perfluorooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8H-Perfluorooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)


![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)









